molecular formula C18H16BrN3O B3013856 2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1448136-56-8

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B3013856
CAS No.: 1448136-56-8
M. Wt: 370.25
InChI Key: UCRWTRMFKCQUCO-UHFFFAOYSA-N
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Description

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C18H16BrN3O and its molecular weight is 370.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis of imidazo[1,2-a]pyridines and related compounds has been a significant area of research due to their potential medicinal applications. For instance, Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Despite not displaying significant antisecretory activity, several compounds demonstrated good cytoprotective properties in ethanol and HCl models, indicating their potential as antiulcer agents (Starrett et al., 1989). Similarly, Zhou et al. (2016) developed a copper-mediated aerobic oxidative synthesis method for 3-bromo-imidazo[1,2-a]pyridines, showcasing a versatile approach to synthesizing these compounds under mild conditions, which could have implications for their further functionalization and study in various biological contexts (Zhou et al., 2016).

Potential Antitumor and Antioxidant Agents

Research has also extended into evaluating the antitumor and antioxidant potential of imidazo[1,2-a]pyridine derivatives. For example, Hamama et al. (2013) synthesized new fused and binary 1,3,4‐Thiadiazoles, including imidazo[1,2-a]pyridine derivatives, and evaluated them as potential antitumor agents. This study reflects the ongoing interest in leveraging the structural versatility of imidazo[1,2-a]pyridines for developing novel therapeutics with antitumor properties (Hamama et al., 2013).

Advanced Synthesis Techniques

The development of advanced synthesis techniques for imidazo[1,2-a]pyridines and their derivatives is crucial for exploring their full potential in scientific research and therapeutic applications. Herath et al. (2010) reported the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines, representing a significant advancement in the synthesis of these compounds. This method allows for the efficient and scalable production of imidazo[1,2-a]pyridine derivatives, which could facilitate their further study and application in various biomedical fields (Herath et al., 2010).

Properties

IUPAC Name

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c19-16-6-2-1-5-15(16)18(23)22(13-8-9-13)12-14-11-20-17-7-3-4-10-21(14)17/h1-7,10-11,13H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRWTRMFKCQUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.